[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone
Description
4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a synthetic compound featuring a bicyclo[2.2.1]heptane (norbornane) core conjugated to a piperazine ring via a carbonyl group. The 3-fluorophenyl moiety at the methanone position introduces electronic and steric effects that influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C18H23FN2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H23FN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2 |
InChI Key |
KGOWKMTYMXZBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through the Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Attachment of the piperazine ring: The bicyclo[2.2.1]heptane derivative is then reacted with piperazine under appropriate conditions to form the desired intermediate.
Introduction of the 3-fluorophenyl group: The final step involves the acylation of the intermediate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
(4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of (4-BICYCLO[2.2.1]HEPT-2-YLPIPERAZINO)(3-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The bicyclo[2.2.1]heptane ring system provides structural rigidity, while the piperazine ring can interact with biological receptors. The 3-fluorophenyl group enhances binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Several analogs differ in the substituents on the phenyl ring attached to the piperazine moiety:
Key Insights :
- The 3-fluorophenyl group in the target compound provides moderate electronegativity compared to the stronger electron-withdrawing trifluoromethyl group in analogs like 3.9 (3-cyanophenyl) .
- 2,4-Difluorophenyl (±)-endo-exo-3.11 shows enhanced metabolic resistance due to reduced susceptibility to oxidative degradation .
Variations in the Bicyclo System
The bicyclo[2.2.1]heptane (norbornane) core is critical for rigidity and receptor binding. Analogs with alternative bicyclo systems include:
Key Insights :
Functional Group Modifications on Piperazine
The piperazine ring’s nitrogen can be acylated or sulfonylated, altering pharmacokinetics:
Key Insights :
- Sulfonyl groups (e.g., 4-methylphenylsulfonyl in ) improve aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s methanone linkage .
Biological Activity
The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic molecule notable for its unique bicyclic structure and the presence of a piperazine ring. Its structural features suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Bicyclic Component : Bicyclo[2.2.1]heptane moiety, contributing to its three-dimensional conformation.
- Piperazine Ring : Enhances interaction capabilities with biological targets.
- Fluorinated Phenyl Group : The presence of a fluorine atom may influence lipophilicity and receptor binding affinity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 314.4 g/mol |
| XLogP3-AA | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Biological Activity Overview
The biological activity of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone has been explored through various in vitro and in silico studies, indicating potential interactions with several biological targets.
Potential Biological Targets
- Cannabinoid Receptors : Similar compounds have shown activity as inverse agonists at cannabinoid receptor type 1 (CB1), suggesting that this compound may exhibit similar properties.
- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, indicating potential applications in treating psychiatric disorders.
Case Studies and Research Findings
Research has provided insights into the pharmacological profile of structurally related compounds, which can offer implications for the activity of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone .
Example Study: CB1 Receptor Interaction
A study on a related piperazine compound demonstrated selective binding to CB1 receptors with a Ki value of 220 nM, indicating potential for developing new therapeutic agents with fewer side effects compared to existing treatments like rimonabant . This suggests that 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone might also exhibit selective receptor interactions.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical routes, allowing for modifications that could enhance its biological activity or optimize pharmacological properties.
Synthetic Routes
Common synthetic strategies include:
- Piperazine Functionalization : Modifying the piperazine ring to enhance binding affinity.
- Fluorination Techniques : Adjusting the position and number of fluorine substituents to improve lipophilicity and metabolic stability.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Piperazin-1-yl)phenol | Piperazine ring; phenolic group | Antidepressant activity |
| 4-(Bicyclo[2.2.1]heptan-2-yl)butyric acid | Bicyclic structure; carboxylic acid | Anti-inflammatory properties |
| 3-Fluorophenethylamine | Fluorinated phenethylamine | Neurotransmitter modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
